REACTION_CXSMILES
|
CO.[C:3]1([CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][C:12]=2[N+:20]([O-])=O)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>O=[Pt]=O.CC(O)C>[C:3]1([CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17](=[O:19])[CH3:18])=[CH:13][C:12]=2[NH2:20])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
3.8 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
76.5 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)COC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
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Name
|
|
Quantity
|
2.34 g
|
Type
|
catalyst
|
Smiles
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O=[Pt]=O
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Name
|
|
Quantity
|
450 mL
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Type
|
solvent
|
Smiles
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CC(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was degassed with argon for 40 minutes at ~10° C.
|
Duration
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40 min
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Type
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CUSTOM
|
Details
|
Hydrogen was sparged into the reaction mixture at 8° C. to 10° C. via a subsurface gas inlet
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Type
|
CUSTOM
|
Details
|
the completed reaction
|
Type
|
CUSTOM
|
Details
|
was degassed with Ar
|
Type
|
TEMPERATURE
|
Details
|
while being warmed to ~15° C.
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Type
|
ADDITION
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Details
|
diluted with CHCl3 (250 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give 70 g crude product which
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC1=C(C=C(C=C1)C(C)=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |